5,6-Dichlorobenzo[c][1,2,5]thiadiazole
Overview
Description
5,6-Dichlorobenzo[c][1,2,5]thiadiazole is a chemical compound with the molecular formula C6H2Cl2N2S and a molecular weight of 205.07 g/mol . It is a member of the benzothiadiazole family, characterized by the presence of chlorine, nitrogen, and sulfur atoms in its benzothiadiazole ring. This compound is primarily used for research and development purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichlorobenzo[c][1,2,5]thiadiazole involves various chemical reactions. One common method includes the use of Sonogashira and Stille reactions. These reactions typically involve the coupling of aryl halides with alkynes or stannanes under palladium catalysis. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran, at elevated temperatures.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6-Dichlorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
5,6-Dichlorobenzo[c][1,2,5]thiadiazole has several scientific research applications, including:
Polymer Solar Cells: The compound is used in the synthesis of polymers for solar cells, achieving high power conversion efficiencies due to its narrow bandgap π-conjugated structure.
Antiviral Activity: Derivatives of this compound have been studied for their potential antiviral properties.
Corrosion Inhibition: The compound and its derivatives can act as corrosion inhibitors, particularly in acidic environments.
Semiconductor Polymers: It is used in the synthesis of high-performance semiconductor polymers for advanced materials.
Anticonvulsant Activity: Some derivatives have shown promising results in anticonvulsant drug research.
Antibacterial Agents: The compound has potential as an antibacterial agent against various pathogens.
Mechanism of Action
These systems are characterized by the presence of an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the particle orbital localized on the benzothiadiazole group. This mechanism is crucial for its applications in photovoltaic devices and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzo[c][1,2,5]thiadiazole: Similar in structure but with a bromine atom instead of chlorine.
5-Chloro-6-fluorobenzo[c][1,2,5]thiadiazole: Contains both chlorine and fluorine atoms.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds have aryl groups attached to the benzothiadiazole ring and are used as fluorophores and visible-light organophotocatalysts.
Uniqueness
5,6-Dichlorobenzo[c][1,2,5]thiadiazole is unique due to its specific substitution pattern with two chlorine atoms, which significantly influences its electronic properties and reactivity. This makes it particularly suitable for applications in electronic materials and photovoltaic devices.
Properties
IUPAC Name |
5,6-dichloro-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FANYVGCAISPJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308136 | |
Record name | 5,6-Dichloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17821-93-1 | |
Record name | 17821-93-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Dichloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Dichlorobenzo[c][1,2,5]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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